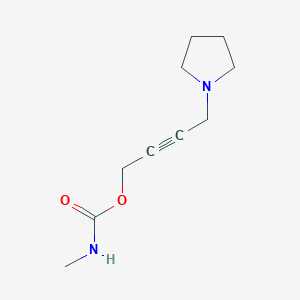
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique structure, which includes a pyrrolidine ring and a butynyl ester group, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester typically involves the reaction of methyl carbamate with 4-(1-pyrrolidinyl)-2-butynyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0°C to 25°C.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted carbamates with various functional groups.
Aplicaciones Científicas De Investigación
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site and inhibiting the enzyme’s activity. The pyrrolidine ring and butynyl ester group play crucial roles in the binding affinity and specificity of the compound towards its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, ethyl-, 4-(1-pyrrolidinyl)-2-butynyl ester
- Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-propynyl ester
- Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butyl ester
Uniqueness
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate is unique due to its specific structural features, such as the presence of a butynyl ester group and a pyrrolidine ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
16253-32-0 |
|---|---|
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate |
InChI |
InChI=1S/C10H16N2O2/c1-11-10(13)14-9-5-4-8-12-6-2-3-7-12/h2-3,6-9H2,1H3,(H,11,13) |
Clave InChI |
RXERGIYKNYMWOU-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC#CCN1CCCC1 |
SMILES canónico |
CNC(=O)OCC#CCN1CCCC1 |
Key on ui other cas no. |
16253-32-0 |
Sinónimos |
4-(1-Pyrrolidinyl)-2-butynyl=N-methylcarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















